molecular formula C10H12O2 B6204374 2-ethyl-5-methylbenzoic acid CAS No. 1369858-28-5

2-ethyl-5-methylbenzoic acid

Cat. No.: B6204374
CAS No.: 1369858-28-5
M. Wt: 164.2
InChI Key:
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Description

2-Ethyl-5-methylbenzoic acid is an organic compound with the molecular formula C10H12O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-ethyl-5-methyltoluene. This intermediate is then oxidized using potassium permanganate or another suitable oxidizing agent to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives. For example, the ethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.

    Reduction: The carboxylic acid group in this compound can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For instance, nitration can introduce a nitro group to the benzene ring, forming nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: 2-Ethyl-5-methylterephthalic acid.

    Reduction: 2-Ethyl-5-methylbenzyl alcohol, 2-ethyl-5-methylbenzaldehyde.

    Substitution: 2-Ethyl-5-methyl-3-nitrobenzoic acid.

Scientific Research Applications

2-Ethyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential use in organic electronics and materials science.

    Biology: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, if it exhibits antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Benzoic acid: The parent compound, with a simple carboxylic acid group attached to a benzene ring.

    2-Methylbenzoic acid: Similar structure but with a methyl group at the second position instead of an ethyl group.

    2-Ethylbenzoic acid: Similar structure but without the additional methyl group at the fifth position.

Uniqueness: 2-Ethyl-5-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which can influence its chemical reactivity and physical properties

Properties

CAS No.

1369858-28-5

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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